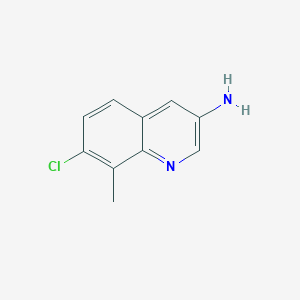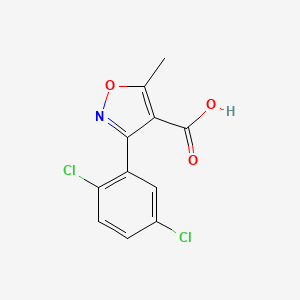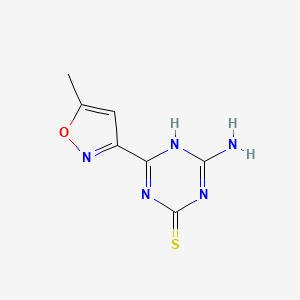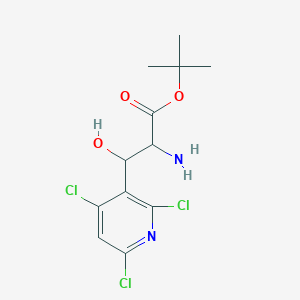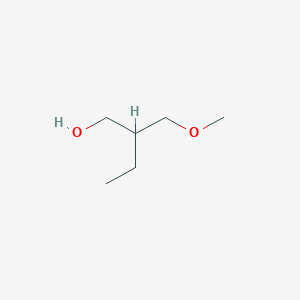
2-(Methoxymethyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)butan-1-ol is an organic compound with the molecular formula C6H14O2 It is a type of alcohol characterized by the presence of a methoxymethyl group attached to the butan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methoxymethyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through further reaction with methanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques to isolate the product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to different alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with cellular components, potentially influencing metabolic pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the methoxymethyl group.
Butan-1-ol: The parent compound without any substituents.
Methoxymethyl derivatives: Compounds with similar functional groups but different carbon backbones.
Uniqueness
2-(Methoxymethyl)butan-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such characteristics are desired.
Propiedades
Fórmula molecular |
C6H14O2 |
|---|---|
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
2-(methoxymethyl)butan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-6(4-7)5-8-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KVVWRANEFDUHOE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


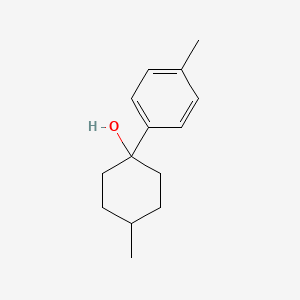
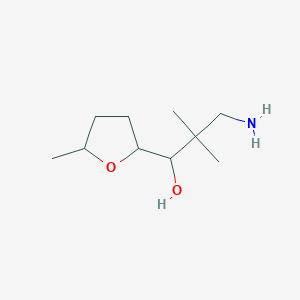
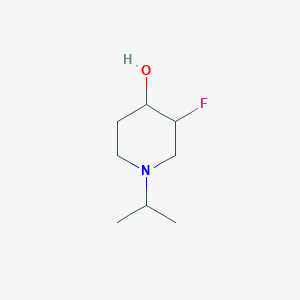
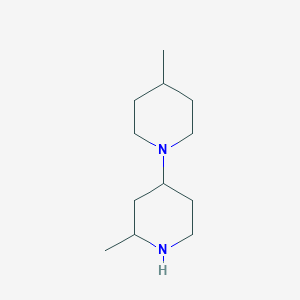
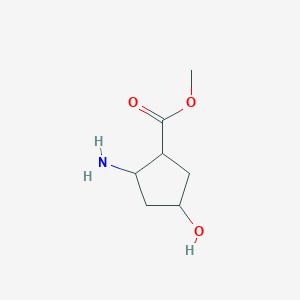
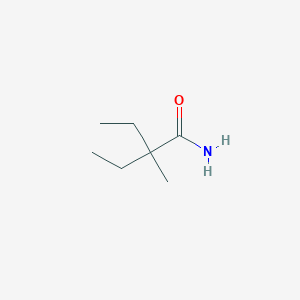
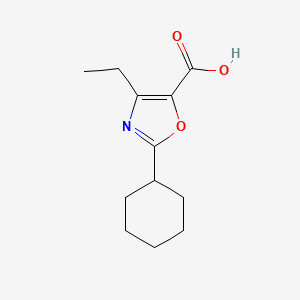
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
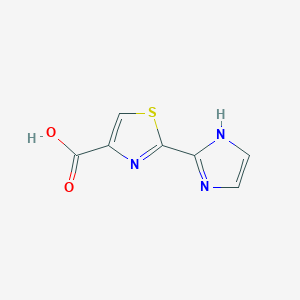
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
